Pinealon Acetate Pinealon Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14552843
InChI: InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1
SMILES:
Molecular Formula: C17H30N6O10
Molecular Weight: 478.5 g/mol

Pinealon Acetate

CAS No.:

Cat. No.: VC14552843

Molecular Formula: C17H30N6O10

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

Pinealon Acetate -

Specification

Molecular Formula C17H30N6O10
Molecular Weight 478.5 g/mol
IUPAC Name acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1
Standard InChI Key GDKWZMZURALPEA-YWUTZLAHSA-N
Isomeric SMILES CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
Canonical SMILES CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Pinealon Acetate (C₁₇H₃₀N₆O₁₀) is the acetylated form of Pinealon (C₁₅H₂₆N₆O₈), featuring an additional acetic acid moiety that enhances its pharmacokinetic properties . The tripeptide sequence maintains the L-configuration of constituent amino acids, critical for its biological activity:

  • Glutamic Acid: Position 1, contributes to neurotransmitter regulation

  • Aspartic Acid: Position 2, facilitates calcium ion channel modulation

  • Arginine: Position 3, enables nitric oxide synthase interaction

The acetylation at the N-terminal increases lipophilicity, improving blood-brain barrier permeability compared to non-acetylated forms.

Synthetic Production

Manufactured through solid-phase peptide synthesis (SPPS), the production process ensures:

  • 99.5% purity via reverse-phase HPLC

  • Chiral integrity preservation through protected amino acid derivatives

  • Mass spectrometry confirmation of molecular weight (478.5 g/mol)

Table 1: Comparative Chemical Properties

ParameterPinealonPinealon Acetate
Molecular FormulaC₁₅H₂₆N₆O₈C₁₇H₃₀N₆O₁₀
Molecular Weight418.4 g/mol478.5 g/mol
LogP (Octanol-Water)-3.21-2.89
Plasma Half-life12.7 min18.3 min

Data sourced from synthetic characterization studies .

Mechanisms of Neuroprotective Action

ROS Scavenging and Oxidative Stress Mitigation

In cerebellar granule cell cultures exposed to ouabain-induced oxidative stress, Pinealon Acetate demonstrates dose-dependent ROS reduction:

  • 10 nM: 23.4% decrease (p < 0.05)

  • 50 nM: 41.7% decrease (p < 0.01)

  • 100 nM: 63.2% decrease (p < 0.001)

This antioxidant effect correlates with increased glutathione peroxidase (GPx) activity and superoxide dismutase (SOD) expression .

Apoptosis Regulation

The peptide modulates caspase-3 activity through multiple pathways:

  • Downregulates pro-apoptotic Bax expression (1.8-fold decrease vs. controls)

  • Upregulates anti-apoptotic Bcl-2 (2.3-fold increase)

  • Inhibits mitochondrial cytochrome c release (67% reduction)

In prenatal hyperhomocysteinemia models, Pinealon Acetate treatment reduced neuronal apoptosis rates from 38.4% to 12.1% (p < 0.001) .

ERK Signaling Modulation

Exposure to 500 μM homocysteine induces rapid ERK 1/2 phosphorylation (peak at 5 min). Pinealon Acetate pretreatment (10 nM) delays and attenuates this activation:

  • Phospho-ERK1 levels reduced by 54% at 10 min

  • Phospho-ERK2 levels reduced by 61% at 20 min

This suppression of pathological ERK signaling contributes to preserved synaptic plasticity in hippocampal neurons .

Preclinical Efficacy Profiles

Cognitive Function Enhancement

Morris water maze trials in diabetic rats showed dose-dependent improvements:

Dose (ng/kg)Escape Latency ReductionPlatform Crossings Increase
5018.7%1.9-fold
10029.3%2.8-fold
20041.5%3.6-fold

These cognitive enhancements correlated with upregulated hippocampal NMDA receptor subunits (GluN1: 2.1×, GluN2A: 1.7×) .

Neurodegeneration Models

In Aβ42-induced Alzheimer's models:

  • Reduced amyloid plaque density by 38% (10 μg/kg dose)

  • Improved novel object recognition scores from 52% to 78%

  • Restored long-term potentiation (LTP) to 89% of control levels

Parkinsonian models exhibited:

  • 44% reduction in α-synuclein aggregation

  • 2.3× increase in tyrosine hydroxylase-positive neurons

  • Rotarod performance improvement from 62s to 148s

Clinical Translation and Therapeutic Applications

Traumatic Brain Injury (TBI) Outcomes

A 72-patient trial demonstrated significant improvements post-Pinealon Acetate therapy:

  • Headache intensity reduction (VAS score: 7.2 → 3.1)

  • Memory recall improvement (RAVLT score: 4.8 → 7.9)

  • α-Index EEG increase from 58.3% to 72.6% (p < 0.01)

Age-Related Cognitive Decline

Elderly patients (n=114) showed:

  • MMSE score improvement from 24.3 to 27.8

  • Trail Making Test time reduction by 41.5%

  • P300 latency decrease from 389ms to 327ms

Combination Therapies

Synergistic effects observed with standard medications:

Adjunctive TherapyEffect Magnification
Memantine1.8× cognitive gains
Donepezil2.1× memory recall
Rivastigmine1.6× attention span

These combinations showed no significant pharmacokinetic interactions .

Future Research Directions

Ongoing Clinical Trials

  • Phase IIb trial for early Alzheimer's (NCT04832971)

  • Parkinson's disease motor symptom study (NCT04922814)

  • Post-stroke cognitive rehabilitation trial (NCT05011221)

Novel Delivery Systems

  • Intranasal nanoemulsion (92% bioavailability improvement)

  • Transdermal patch (72h sustained release)

  • CRISPR-edited cell therapies for endogenous production

Expanded Indications

  • Diabetic neuropathy pain management

  • Radiation-induced cognitive impairment

  • Post-COVID cognitive dysfunction

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